Chlorure de (3-carboxypropyl)triméthylammonium

Vue d'ensemble

Description

(3-Carboxypropyl)trimethylammonium chloride is a quaternary ammonium compound that is of interest in various fields of research due to its potential applications. It is structurally related to carnitine and other trimethylammonium chloride derivatives, which are known for their biological significance and industrial applications.

Synthesis Analysis

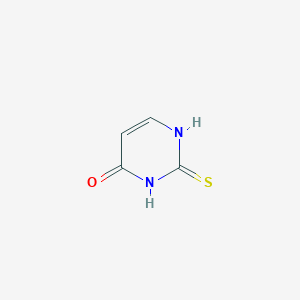

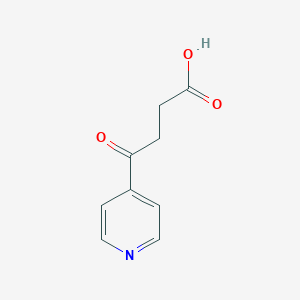

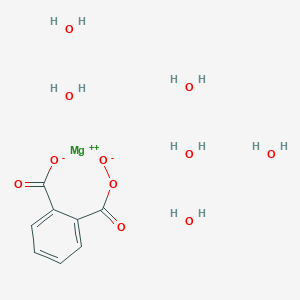

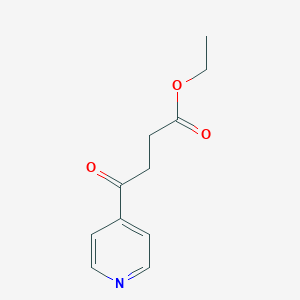

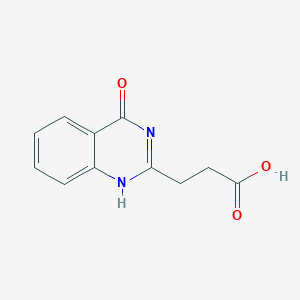

The synthesis of related compounds has been explored in several studies. For instance, a carbon-14 labelled form of a compound structurally similar to (3-carboxypropyl)trimethylammonium chloride was synthesized for pharmacokinetic studies of a potential cartilage-targeted antirheumatic drug. This synthesis involved a multi-step process starting from specific precursors and resulted in a compound with a specific activity of 359 MBq/mmol .

Molecular Structure Analysis

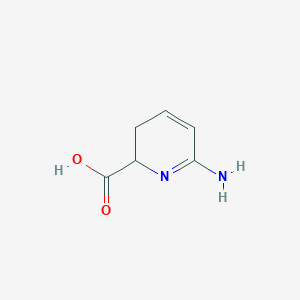

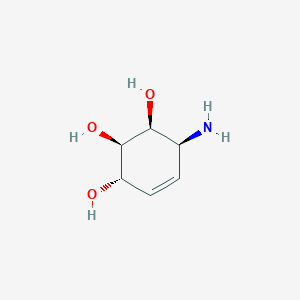

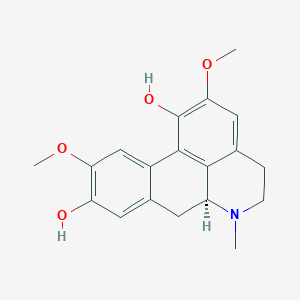

The molecular structure of (3-carboxypropyl)trimethylammonium chloride can be inferred from studies on similar compounds. For example, conformationally defined cyclohexyl carnitine analogs were designed to mimic different low-energy conformational states of carnitine, which shares a similar trimethylammonium chloride moiety. These analogs assume a chair conformation in the solid state, providing insight into the possible conformations of (3-carboxypropyl)trimethylammonium chloride .

Chemical Reactions Analysis

The reactivity of trimethylammonium chloride derivatives can be complex. In the context of radiation synthesis, linear and crosslinked poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride was synthesized by γ-irradiation polymerization. This study also explored the interactions between the polymer and low molecular coordination compounds, indicating the potential for complex formation with specific stoichiometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-carboxypropyl)trimethylammonium chloride derivatives can be characterized using various analytical techniques. Capillary electrophoresis (CE) has been employed to determine related compounds, showcasing the ability to separate and detect these substances in complex matrices. This method provides valuable information on the behavior of these compounds under different conditions . Additionally, the investigation of the trimethylammonium chloride molecule in the vapor phase by pulsed-nozzle, Fourier-transform microwave spectroscopy has provided detailed spectroscopic constants, which are essential for understanding the physical properties of these molecules .

Applications De Recherche Scientifique

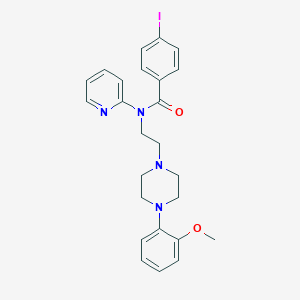

Substrat du transporteur dans le clonage et le séquençage

Le chlorure de (3-carboxypropyl)triméthylammonium est utilisé comme substrat du transporteur dans le clonage et le séquençage du transporteur 2 de la carnitine humaine (CT2). Cette application est cruciale pour la compréhension des mécanismes de transport de la carnitine, un composé impliqué dans le métabolisme des acides gras .

Métabolite intermédiaire dans le métabolisme microbien

Ce composé est produit comme un métabolite intermédiaire par les microbes intestinaux lors de la conversion de la L-carnitine en oxyde de triméthylamine N (TMAO). Il est impliqué dans l’artériosclérose et la mort cardiovasculaire à long terme, ce qui met en évidence son importance dans la recherche médicale liée à la santé cardiovasculaire .

Production de tissu de coton antimicrobien

Le chitosane carboxymethylé (CMC) et le this compound sont utilisés comme matières premières pour préparer un tissu de coton antibactérien avec une excellente durabilité au lavage. Cette application innovante démontre le potentiel du composé dans la création de textiles antimicrobiens durables .

Synthèse du chlorhydrate de γ-butyrobetaïne

Le this compound est également connu sous le nom de chlorhydrate de γ-butyrobetaïne. Il joue un rôle dans la synthèse de ce composé, qui est lié à la biosynthèse et au métabolisme de la carnitine .

Mécanisme D'action

Target of Action

The primary target of (3-Carboxypropyl)trimethylammonium chloride, also known as 3-Carboxy-N,N,N-trimethylpropan-1-aminium chloride, is the human carnitine transporter 2 (CT2) . This compound is used as a transporter substrate in the cloning and sequencing of CT2 .

Mode of Action

(3-Carboxypropyl)trimethylammonium chloride is a synthetic carnitine related compound . It interacts with its target, CT2, by serving as a substrate for the transporter

Biochemical Pathways

This compound is produced as an intermediary metabolite by gut microbes of L-Carnitine to Trimethylamine N-oxide (TMAO) . This suggests that it plays a role in the metabolic pathway involving the breakdown of L-carnitine by gut microbes .

Result of Action

It is implicated in arteriosclerosis and long-term cardiovascular death . This suggests that its action may have significant effects on cardiovascular health.

Action Environment

The action of (3-Carboxypropyl)trimethylammonium chloride is influenced by the presence of gut microbes, which produce this compound as a metabolite during the breakdown of L-carnitine Therefore, factors that influence the composition of the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of this compound

Safety and Hazards

Orientations Futures

“(3-Carboxypropyl)trimethylammonium chloride” is a synthetic carnitine related compound . It is used as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2) . It is produced as an intermediary metabolite by gut microbes of L-Carnitine to TMAO . This compound is implicated in arteriosclerosis and long-term cardiovascular death . Future research may focus on its potential role in cardiovascular health and its implications in arteriosclerosis .

Propriétés

IUPAC Name |

3-carboxypropyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRKTORAJTTYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6249-56-5 | |

| Record name | (3-Carboxypropyl)trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6249-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylaminobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006249565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Carboxypropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

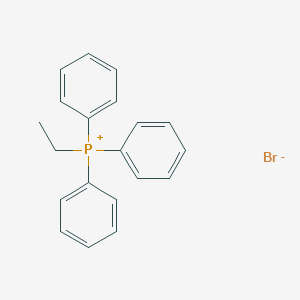

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

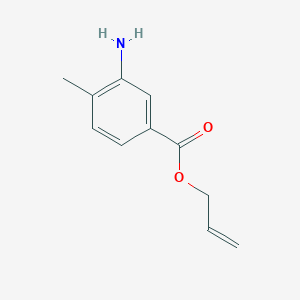

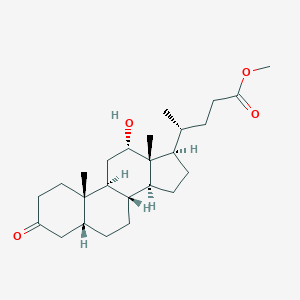

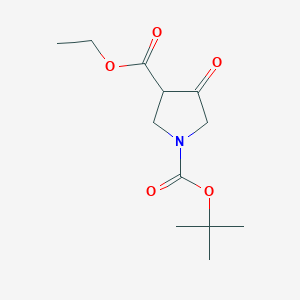

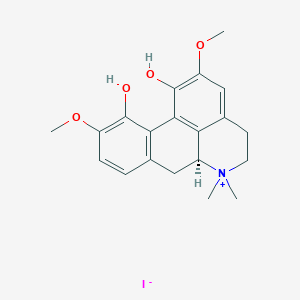

Feasible Synthetic Routes

Q & A

Q2: Can (3-Carboxypropyl)trimethylammonium chloride be utilized to modify the properties of natural polymers for applications beyond drug delivery? []

A2: Yes, research demonstrates that (3-Carboxypropyl)trimethylammonium chloride can be successfully employed to functionalize cellulose, another natural polymer. [] The study showcased the synthesis of fluorescent cellulose derivatives incorporating (3-Carboxypropyl)trimethylammonium chloride. The cationic nature of this group facilitates the adsorption of the modified cellulose onto pulp fibers through an ion exchange mechanism. This modification enabled the development of fluorescent pulp fibers with potential applications in various fields, including paper-based diagnostics and optoelectronics.

Q3: Are there any structural analogs of (3-Carboxypropyl)trimethylammonium chloride with varying aliphatic chain lengths, and do these variations impact their functional properties? []

A3: Research indicates the synthesis of structural analogs of (3-Carboxypropyl)trimethylammonium chloride with different aliphatic chain lengths connecting the photoactive groups to the cellulose backbone. [] These variations in chain length were found to directly influence the adsorption efficiency of the modified cellulose onto pulp fibers. This highlights the significant role of structural modifications in tailoring the properties and functionalities of materials designed for specific applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.